REACTION_CXSMILES
|
[Br:1][C:2]1[CH:3]=[C:4]([CH:11](O)[CH3:12])[C:5]2[O:9][CH2:8][O:7][C:6]=2[CH:10]=1.FC(F)(F)C(O)=O.C([SiH](CC)CC)C>>[Br:1][C:2]1[CH:3]=[C:4]([CH2:11][CH3:12])[C:5]2[O:9][CH2:8][O:7][C:6]=2[CH:10]=1
|
Name
|
1-(6-bromo-benzo[1,3]dioxol4-yl)-ethanol
|
Quantity
|
9.3 g
|
Type
|
reactant
|
Smiles
|
BrC=1C=C(C2=C(OCO2)C1)C(C)O
|
Name
|
|
Quantity
|
44 mL
|
Type
|
reactant
|
Smiles
|
FC(C(=O)O)(F)F
|
Name
|
|
Quantity
|
60.5 mL
|
Type
|
reactant
|
Smiles
|
C(C)[SiH](CC)CC
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
-50 °C
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
was added
|
Type
|
TEMPERATURE
|
Details
|
at reflux for 5 hours
|
Duration
|
5 h
|
Type
|
CUSTOM
|
Details
|
evaporated in vacuo to an oil
|
Type
|
DISTILLATION
|
Details
|
The oil was distilled twice
|
Type
|
CUSTOM
|
Details
|
collecting the fraction
|
Type
|
CUSTOM
|
Details
|
boiling between 80° C. and 110° C. at 1.5 mm Hg
|
Type
|
CUSTOM
|
Details
|
The oil was chromatographed on 100 g silica gel
|
Type
|
WASH
|
Details
|
eluted with 5:95 ethyl acetate/hexane
|
Type
|
CUSTOM
|
Details
|
Evaporation of the appropriate fractions
|
Type
|
CUSTOM
|
Details
|
gave a clear oil, 6.56 g, 75.6% yield
|
Name
|
|
Type
|
|
Smiles
|
BrC=1C=C(C2=C(OCO2)C1)CC
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 75.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |